molecular formula C16H18F3N3O5 B4175400 N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide

Cat. No. B4175400
M. Wt: 389.33 g/mol
InChI Key: NTGIMUMGGGJCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide acts as an agonist at the 5-HT1B receptor, which leads to an increase in serotonin release and subsequent activation of downstream signaling pathways. This activation of the 5-HT1B receptor has been linked to the regulation of mood, anxiety, and depression. N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide also interacts with other receptors such as 5-HT2A and 5-HT2B, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide has been shown to have a range of biochemical and physiological effects, including increased serotonin release, altered dopamine signaling, and changes in heart rate and blood pressure. It has also been found to have psychoactive effects, such as altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide has several advantages for lab experiments, including its high purity, stability, and specificity for the 5-HT1B receptor. However, its psychoactive effects may make it difficult to use in certain experiments, and its potential for abuse and dependence may limit its use in clinical settings.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide, including further exploration of its interactions with other receptors and signaling pathways, investigation of its potential therapeutic applications in the treatment of mood disorders, and development of new analogs with improved pharmacological properties. Additionally, there is a need for more research on the safety and potential for abuse of N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide.
In conclusion, N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology. Its affinity for the serotonin receptor 5-HT1B and its psychoactive effects make it a promising candidate for further research into the regulation of mood, anxiety, and depression. However, more research is needed to fully understand its biochemical and physiological effects, as well as its potential for abuse and dependence.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have an affinity for the serotonin receptor 5-HT1B, which plays a crucial role in regulating mood, anxiety, and depression. N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide has also been found to interact with other receptors such as 5-HT2A, 5-HT2B, and dopamine receptors.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(2,2,2-trifluoroacetyl)piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O5/c1-26-9-3-4-12(27-2)10(7-9)21-13(23)8-11-14(24)20-5-6-22(11)15(25)16(17,18)19/h3-4,7,11H,5-6,8H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGIMUMGGGJCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NCCN2C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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